

On-Target Efficacy of Antitumor Agent-192 (YLT192): A Comparative Analysis

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Compound of Interest

Compound Name: Antitumor agent-192

Cat. No.: B15604046

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This guide provides a detailed comparison of the on-target effects of **Antitumor agent-192** (YLT192), a novel VEGFR2 inhibitor, with other established VEGFR2-targeting agents, Vandetanib and Sunitinib. The data presented herein is collated from preclinical studies to offer an objective overview of their comparative performance in key anti-angiogenic assays.

Introduction to Antitumor Agent-192 (YLT192)

Antitumor agent-192, identified as YLT192, is an orally active, small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinase.^[1] By targeting VEGFR2, YLT192 aims to inhibit angiogenesis, a critical process for tumor growth and metastasis.^[1] This guide evaluates the on-target effects of YLT192 by comparing its inhibitory activity against VEGFR2 and its downstream signaling pathways with that of Vandetanib and Sunitinib, two clinically used multi-targeted kinase inhibitors that also target VEGFR2.

Comparative Analysis of In Vitro On-Target Effects

The on-target efficacy of YLT192 was evaluated through a series of in vitro assays assessing its direct impact on VEGFR2 kinase activity and its consequential effects on endothelial cell functions crucial for angiogenesis.

Table 1: Kinase Inhibitory Activity

This table summarizes the half-maximal inhibitory concentration (IC50) of YLT192, Vandetanib, and Sunitinib against VEGFR2. Lower IC50 values indicate greater potency.

Compound	Target Kinase	IC50 (nM)
YLT192	VEGFR2	3.9
Vandetanib	VEGFR2	40[2][3]
Sunitinib	VEGFR2	Not explicitly found in a comparable assay

Data for YLT192 is derived from in vitro kinase assays. Data for comparator agents are from publicly available literature and may have been generated under different experimental conditions.

Table 2: Inhibition of Endothelial Cell Functions

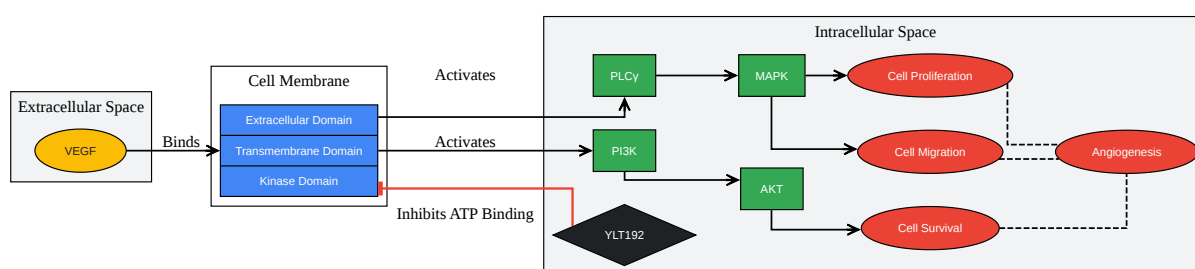
This table outlines the comparative efficacy of YLT192 and comparator agents in inhibiting key functions of Human Umbilical Vein Endothelial Cells (HUVECs), which are fundamental to the angiogenic process.

Assay	YLT192	Vandetanib	Sunitinib
HUVEC Proliferation	Potent Inhibition	Potent Inhibition	IC50 ~10 nM[4]
HUVEC Migration	Significant Inhibition	Significant Inhibition	Potent Inhibition[4]
HUVEC Invasion	Significant Inhibition	Significant Inhibition	Potent Inhibition[5]
HUVEC Tube Formation	Potent Inhibition[1]	Potent Inhibition	Not explicitly quantified

Qualitative descriptions are based on published findings. Direct quantitative comparisons should be made with caution due to potential variations in experimental protocols across different studies.

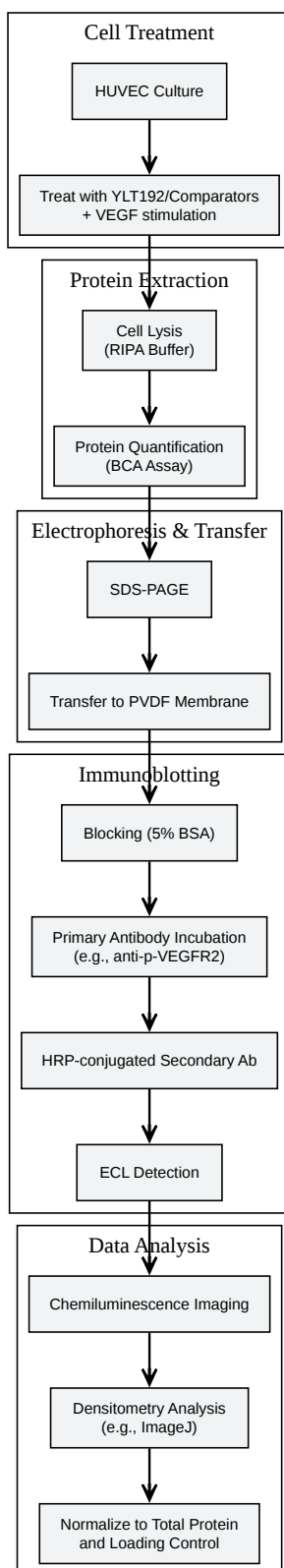
Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental procedures used to confirm on-target effects, the following diagrams are provided.



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Caption: VEGFR2 signaling pathway and the inhibitory action of YLT192.



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